molecular formula C28H31N3O4 B4631441 6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one

6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one

Cat. No. B4631441
M. Wt: 473.6 g/mol
InChI Key: ISPBXJLFKWEUAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like this compound often involves multi-step chemical reactions to build up the desired molecular framework. For example, the synthesis of related chromene-based compounds has been reported to involve a series of reactions including cyclization, alkylation, and coupling reactions to introduce various functional groups into the chromene core (Wujec & Typek, 2023).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For instance, the structure of related compounds has been characterized by HRMS, IR, 1H, and 13C NMR experiments to determine the arrangement of atoms and the configuration of the molecule (Wujec & Typek, 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of such molecules are influenced by their functional groups and molecular structure. They can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reacting species and conditions. These reactions can be exploited to further modify the compound or to study its reactivity pattern.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of the compound under different conditions. For example, the crystal structure of related chromenone compounds has been determined using X-ray crystallography, revealing information about the molecular conformation and packing in the solid state (Manolov et al., 2012).

Scientific Research Applications

Synthesis and Chemical Characterization

This compound belongs to a class of chemicals with potential biological and pharmacological applications. The synthesis and characterization of related compounds have been explored, aiming to develop new molecules with enhanced properties. For example, research has focused on synthesizing novel derivatives of 1,2,4-triazole and chromene, highlighting the importance of the structural motifs present in the compound . These studies often involve multi-step synthetic processes to introduce various functional groups, enhancing the molecule's biological activity or material properties. The characterization of these compounds typically involves spectroscopic methods, such as NMR and IR spectroscopy, to confirm their structures (Bektaş et al., 2010), (Parveen et al., 2017).

Biological and Pharmacological Activities

The structural features of this compound, including the chromene core and the piperazine moiety, are known to contribute to various biological activities. Some derivatives have shown promising results in antimicrobial, anti-inflammatory, and anticancer activities. For instance, specific derivatives have been evaluated for their antimicrobial properties against various bacterial strains, revealing significant inhibitory activities (Nagaraj et al., 2019). Additionally, other studies have focused on evaluating the anti-proliferative activities of similar compounds against cancer cell lines, providing insights into their potential as anticancer agents (Dube et al., 2019).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies are crucial for understanding the interaction between these compounds and their biological targets. Such research aids in the rational design of more potent and selective derivatives. For instance, compounds with the chromene and piperazine scaffold have been docked against specific proteins to predict their binding affinity and elucidate their mode of action, supporting the development of targeted therapies (Hatnapure et al., 2012).

properties

IUPAC Name

6-ethoxy-4-[[4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c1-4-33-22-9-10-26-24(16-22)21(15-27(32)35-26)17-30-11-13-31(14-12-30)18-25-20(3)34-28(29-25)23-8-6-5-7-19(23)2/h5-10,15-16H,4,11-14,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPBXJLFKWEUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(OC(=N4)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one

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